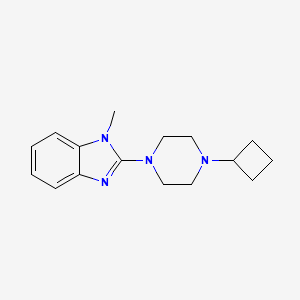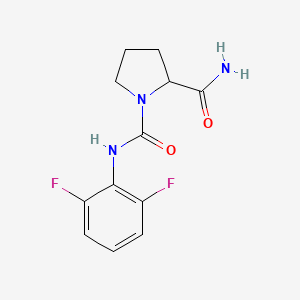
2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a cyclobutyl group attached to a piperazine ring, which is further connected to a benzodiazole structure. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable cyclobutyl halide under basic conditions.
Attachment of the Benzodiazole Moiety: The benzodiazole structure can be introduced through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Final Coupling: The final step involves coupling the cyclobutylpiperazine intermediate with the benzodiazole moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazole ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups replacing the original ones.
Scientific Research Applications
2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a receptor antagonist or agonist.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may act as an antagonist or agonist at certain receptors, thereby altering signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine
- (4-cyclobutyl-piperazin-1-yl)-(4-hydroxymethyl-phenyl)-methanone
- 1-alkyl-4-acylpiperazines
Uniqueness
2-(4-cyclobutylpiperazin-1-yl)-1-methyl-1H-1,3-benzodiazole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H22N4 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-(4-cyclobutylpiperazin-1-yl)-1-methylbenzimidazole |
InChI |
InChI=1S/C16H22N4/c1-18-15-8-3-2-7-14(15)17-16(18)20-11-9-19(10-12-20)13-5-4-6-13/h2-3,7-8,13H,4-6,9-12H2,1H3 |
InChI Key |
FVUQJURVYVFDDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine](/img/structure/B12240339.png)
![N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12240346.png)
![2-cyclopropyl-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12240347.png)

![2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)pyrimidine](/img/structure/B12240353.png)

![6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12240365.png)
![4-Ethyl-2-(methylsulfanyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12240367.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12240380.png)
![6-ethyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12240383.png)

![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12240392.png)
![3-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}methoxy)-6-methylpyridazine](/img/structure/B12240402.png)
![5-Fluoro-2-{[2-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12240412.png)
